molecular formula C6H5N3OS2 B2478014 7-methyl-2-sulfanyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 68967-31-7

7-methyl-2-sulfanyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No. B2478014
CAS RN: 68967-31-7
M. Wt: 199.25
InChI Key: IRUKGGHQKGTAPN-UHFFFAOYSA-N
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Description

“7-methyl-2-sulfanyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” is a chemical compound. It is a derivative of the thiadiazolo[3,2-a]pyrimidin-5-one class .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H10N4OS2/c9-1-2-14-4-6-3-7(13)12-8(11-6)15-5-10-12/h3,5H,1-2,4,9H2 .


Chemical Reactions Analysis

The chemical reactions involving this compound have been explored in various studies. For example, the reactions of 2-amino-5-mercapto-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine to give the corresponding sulfides have been studied . The possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring has been shown .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 199.25 . More detailed properties such as density, melting point, boiling point, etc., were not found in the search results.

Scientific Research Applications

Green Synthesis and Characterisation

The compound has been used in the green synthesis and characterisation of novel [1,3,4]thiadiazolo/benzo[4,5]thiazolo[3,2-a]pyrimidines . The synthesis was carried out using a multicomponent reaction with vanadium oxide loaded on fluorapatite as a robust and sustainable catalyst . The advantages of this protocol include rapid synthesis, mild reaction conditions, green solvent, easy work-up, eco-friendliness, reusability of catalyst, and no need for column chromatography .

Microwave-promoted Multi-component Synthesis

The compound has been used in a microwave-promoted multi-component and green synthesis of thiadiazolo[3,2-a]pyrimidines under solvent-free conditions . The synthesis was carried out in a single-step reaction using aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles . This approach has remarkable advantages, including the removal of hazardous materials, the use of fewer solvents, high atom economies, and simple workup .

Xanthine Oxidase Inhibitory Activity

The compound has been synthesized as a series of pyrimidin-5-one analogues as effective and a new class of xanthine oxidase inhibitors . Xanthine oxidase is an enzyme involved in purine metabolism, and its inhibitors are used in the treatment of gout .

Anticancer Compounds Synthesis

The compound has been used in the synthesis of anticancer compounds . Specifically, 7-substituted-phenyl-8,8a-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carbonitriles were achieved by Tiwari and co-workers from the one-pot reaction of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2 amine, aromatic aldehydes, and malononitrile under ultrasonic irradiation and NaOH .

Antibacterial Activity

Compounds containing the 1,3,4-thiadiazole ring moiety, such as the one , have been studied for their antibacterial activity .

Antitumor Activity

Compounds containing the 1,3,4-thiadiazole ring moiety, such as the one , have been studied for their antitumor activity .

Future Directions

Future research could focus on further exploring the synthesis methods, chemical reactions, and potential applications of this compound. For instance, one study suggested the potential of thiadiazolo[3,2-a]pyrimidin-5-one derivatives as xanthine oxidase inhibitors . Further investigation into the biological activity and potential therapeutic applications of this compound could be a promising direction for future research.

properties

IUPAC Name

7-methyl-2-sulfanylidene-3H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS2/c1-3-2-4(10)9-5(7-3)12-6(11)8-9/h2H,1H3,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUKGGHQKGTAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)SC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-2-sulfanyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

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